molecular formula C16H30O2 B110265 (E)-9-Tetradecen-1-ol acetate CAS No. 23192-82-7

(E)-9-Tetradecen-1-ol acetate

Cat. No. B110265
CAS RN: 23192-82-7
M. Wt: 254.41 g/mol
InChI Key: XXPBOEBNDHAAQH-VOTSOKGWSA-N
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Description

Vitamin E acetate, also known as α-Tocopheryl acetate, is a form of vitamin E. It’s the ester of acetic acid and α-tocopherol . It’s often used in dermatological products such as skin creams .


Synthesis Analysis

While specific synthesis methods for “(E)-9-Tetradecen-1-ol acetate” are not available, the production of similar compounds like ethyl acetate often involves processes like esterification or dehydrogenation .


Molecular Structure Analysis

The molecular structure of compounds similar to “(E)-9-Tetradecen-1-ol acetate”, such as Vitamin E, consists of a chromanol ring with a side chain located at the C2 position .


Chemical Reactions Analysis

The decomposition of compounds like Vitamin E acetate can lead to the formation of ketene, a respiratory poison .


Physical And Chemical Properties Analysis

Ethyl acetate, a compound with similar ester structure, is known to dissolve up to 3% water and has a solubility of 8% in water at room temperature. It is unstable in the presence of strong aqueous bases and acids .

Scientific Research Applications

Synthesis and Utilization in Pheromone-Based Insect Trapping

(E)-9-Tetradecen-1-ol acetate and its analogs have been actively researched for their roles as components in the sex pheromones of various insects. The synthesis of these compounds, often involving a mixture of geometric isomers, aims to replicate the naturally occurring pheromones to attract specific pest species. For instance, 11-Tetradecen-1-ol acetate, with specific Z/E conformations, has been synthesized to mimic the natural pheromones and used as an attractant to trap corn pests like Ostrinia nubilalis, known for its detrimental effects on corn crops (Li, Yong, & Aisa, 2008).

Pheromone Composition and Behavioral Impact

The pheromone composition in insects is crucial for communication, especially for mating and population control. Research shows that variations in the blend of pheromone components can significantly influence the behavior of insects. For example, the obliquebanded leafroller moth, Choristoneura rosaceana, responds to a mixture of (Z)-11-tetradecen-1-yl acetate and (E)-tetradecen-1-yl acetate, with the presence of (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-ol further influencing the attraction (Hill & Roelofs, 2004). Similarly, the addition of (Z)-9-tetradecenyl acetate to a blend of sex lure components enhanced the attraction of male Plutella xylostella, a species known as the diamondback moth (Chisholm, Steck, Underhill, & Palaniswamy, 2004).

Impact of Aging on Pheromone Efficacy

The stability and emission rate of pheromone components over time are vital for their effectiveness in trapping systems. A study assessing the effect of aging on pheromone-based lures, specifically looking at components like (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecen-1-ol, found that the attractiveness of the lures declined with aging, affecting the trapping efficiency. This emphasizes the importance of understanding the longevity and emission patterns of synthetic pheromones in field applications (Showler, Salgado, Fraser, & Robacker, 2005).

Future Directions

Research is ongoing to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

properties

IUPAC Name

[(E)-tetradec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBOEBNDHAAQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014841
Record name (E)-9-Tetradecenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-Tetradecen-1-ol acetate

CAS RN

23192-82-7, 61319-25-3
Record name (E)-9-Tetradecenyl acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name 9-Tetradecen-1-ol acetate
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Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name (E)-9-Tetradecenyl acetate
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Record name 9-Tetradecen-1-ol, acetate, (9E)-
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Synthesis routes and methods I

Procedure details

A 2/1 trans to cis ratio of 9-tetradecenal was evaluated in the same manner as was used in the preceding example. The 9-tetradecenal was prepared from 9-tetradecenyl alcohol prepared in the same manner as described in the preceding example. About 21 grams of the alcohol in a 50/50 weight ratio selection of dichloromethane was added dropwise to a flask charged with 43 g (0.2 mol) pyridinium chlorochromate, 20 g celite and 200 mL dichloromethane. The mixture was stirred at room temperature for about 2 hours after addition of the alcohol solution was complete. Then 200 mL of hexane was added and the mixture was filtered. The solvent was evaporated and the product vacuum distilled through a 2 ft.×3/4 in. packed column (Penn State stainless steel packing). A 36% yield of pure 9-tetradecenyl acetate was obtained.
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Synthesis routes and methods II

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A process for preparing 9-tetradecenyl formate by reacting 1-hexene or 5-decene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-tetradecenyl acetate, then reacting the acetate with water to obtain the corresponding alcohol and then reacting the alcohol with formic acid to obtain the formate.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Voerman - Journal of Chemical Ecology, 1979 - Springer
Males of many species of clearwing moths are attracted by one of the geometrical isomers of 3,13-octadecadien-1-ol acetate or by a mixture of isomers. The synthesis of (E,Z)-, (E,E)-, …
Number of citations: 22 link.springer.com
LI Butler, LM McDonough - Journal of Chemical Ecology, 1981 - Springer
The half-lives (t 1/2 ) of alcohol sex pheromones, 1-alkanols, acetate sex pheromones, and an epoxide (disparlure) were determined on natural rubber septa. Thet 1/2 values for the …
Number of citations: 87 link.springer.com
GO Igile, UL Okoi, IA Iwara, MU Eteng - Nat Prod Chem Res, 2018 - researchgate.net
The leaf of Ficus vogelii is commonly used as a green-leafy vegetable in Northern Cross River State of Nigeria. Its ethanol extract is used by adults for well-being, while its aqueous …
Number of citations: 2 www.researchgate.net
M Schwarz, JA Klun, EC Uebel - Journal of chemical ecology, 1990 - Springer
The male sexual behavior-stimulating and inhibiting properties of a series of analogs of the European corn borer sex pheromone were determined in a flight tunnel. The structural …
Number of citations: 26 link.springer.com
GO Igile, UL Okoi, AI Iwara, MU Eteng - researchgate.net
The leaf of Ficus vogelii is commonly used as a green-leafy vegetable in Northern Cross River State of Nigeria. Its ethanol extract is used by adults for well-being, while, its aqueous …
Number of citations: 2 www.researchgate.net
JD Warther Jr - Journal of the American Oil Chemists' Society, 1975 - Springer
A reverse phase high pressure liquid chromatography procedure was devised for the analytical or preparative separation of geometric isomers of dodecenyl acetates, tetradecenyl …
Number of citations: 65 link.springer.com
MA Naziruddin, M Jawaid, R Elais, M Sanny… - Journal of King Saud …, 2023 - Elsevier
Objectives The objective of this study was first to perform the supercritical fluid extraction (SFE) and encapsulationof torch ginger (Etlingera elatior) inflorescences into a functional …
Number of citations: 2 www.sciencedirect.com
AA Mohamed, SI Behiry, HM Ali, M EL-Hefny… - Processes, 2020 - mdpi.com
In the present study, the antifungal activity of wood treated with Pinus halepensis branch n-hexane oily liquid extract (OLE) and Schinus terebinthifolius branch essential oil (EO) was …
Number of citations: 41 www.mdpi.com
F Souilem, A El Ayeb, B Djlassi, O Ayari… - Chemistry & …, 2018 - Wiley Online Library
This is the first study investigating the chemical composition of essential oils ( EO s) isolated from different tissues of Carissa macrocarpa (Eckl.) A. DC ., their antimicrobial activity and …
Number of citations: 10 onlinelibrary.wiley.com
H Zhang, J Wang, D Zhang, L Zeng, Y Liu, W Zhu… - Food chemistry, 2021 - Elsevier
Although aged fragrance is the most outstanding quality characteristic of dark tea, its formation still is not much clear. Thus, the volatiles of Qingzhuan tea (QZT) during the whole post-…
Number of citations: 28 www.sciencedirect.com

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